
Amlo-DP-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Amlo-DP-2 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of 2-chlorophenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminoethanol to produce the desired compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Amlo-DP-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Amlo-DP-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a reference material in analytical chemistry. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. In industry, it is used in the development of new materials and as a component in various chemical formulations .
Mecanismo De Acción
The mechanism of action of Amlo-DP-2 involves its interaction with specific molecular targets and pathways. It is known to inhibit calcium ion entry into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure . This action is mediated through its binding to voltage-sensitive calcium channels, preventing calcium influx and subsequent muscle contraction. Additionally, this compound has antioxidant properties and can enhance the production of nitric oxide, further contributing to its vasodilatory effects .
Comparación Con Compuestos Similares
Amlo-DP-2 is similar to other calcium channel blockers, such as amlodipine and nifedipine. it has unique structural features that differentiate it from these compounds. For instance, the presence of the 2-chlorophenyl group in this compound provides distinct pharmacological properties compared to amlodipine, which lacks this group . Other similar compounds include felodipine and isradipine, which also belong to the dihydropyridine class of calcium channel blockers but have different substituents on the dihydropyridine ring .
Propiedades
Fórmula molecular |
C20H22ClNO5 |
|---|---|
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
9-O-ethyl 7-O-methyl 8-(2-chlorophenyl)-6-methyl-3,4,8,9-tetrahydropyrido[2,1-c][1,4]oxazine-7,9-dicarboxylate |
InChI |
InChI=1S/C20H22ClNO5/c1-4-27-20(24)18-15-11-26-10-9-22(15)12(2)16(19(23)25-3)17(18)13-7-5-6-8-14(13)21/h5-8,11,17-18H,4,9-10H2,1-3H3 |
Clave InChI |
ZSTBMZXEAQASBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C(=C(N2C1=COCC2)C)C(=O)OC)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


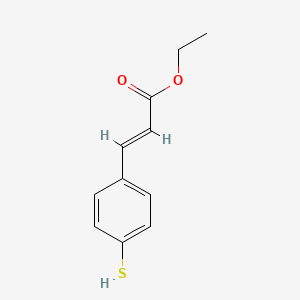
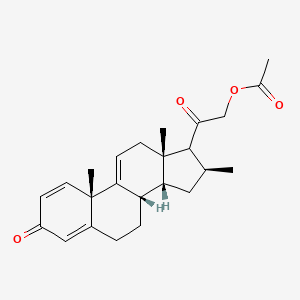
![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
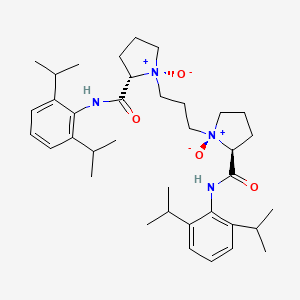
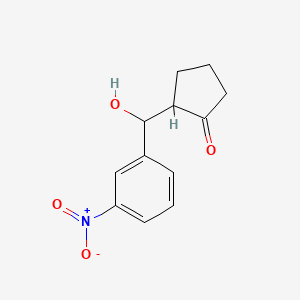
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)
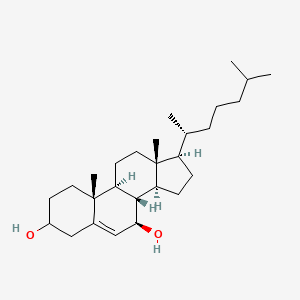
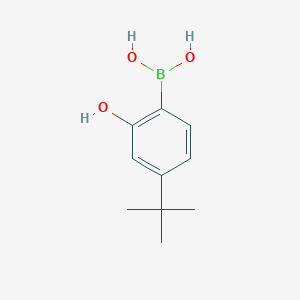
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)

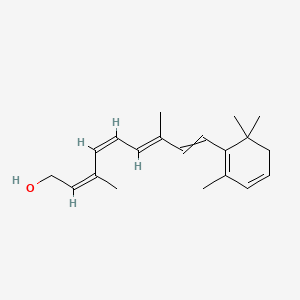

![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
